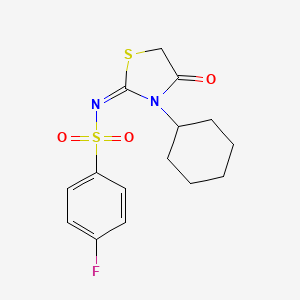

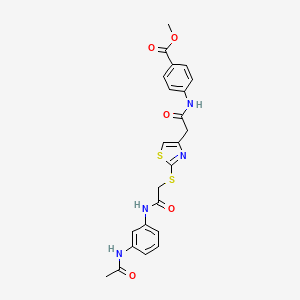

2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide, also known as JNJ-40411813, is a novel and potent antagonist of the orexin-2 receptor. Orexin-2 receptor is a G-protein coupled receptor that is expressed in the central nervous system and plays a crucial role in regulating sleep-wake cycles, appetite, and energy homeostasis. The orexin-2 receptor has been implicated in several neurological and psychiatric disorders, including narcolepsy, insomnia, depression, and anxiety. Therefore, JNJ-40411813 has been proposed as a potential therapeutic agent for these disorders.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for the compound '2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide' involves the reaction of 2,4-dichlorobenzoyl chloride with N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)amine in the presence of a base to form the target compound.

Starting Materials

2,4-dichlorobenzoyl chloride, N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)amine, Base (e.g. triethylamine)

Reaction

Step 1: Dissolve 2,4-dichlorobenzoyl chloride in anhydrous dichloromethane., Step 2: Add N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)amine to the reaction mixture., Step 3: Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction., Step 4: Stir the reaction mixture at room temperature for several hours., Step 5: Extract the product with dichloromethane., Step 6: Wash the organic layer with water and brine., Step 7: Dry the organic layer over anhydrous sodium sulfate., Step 8: Concentrate the organic layer under reduced pressure to obtain the crude product., Step 9: Purify the crude product by column chromatography to obtain the target compound.

Mécanisme D'action

2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide is a selective antagonist of the orexin-2 receptor, which blocks the binding of orexin-A and orexin-B to the receptor. The orexin-2 receptor is primarily expressed in the locus coeruleus and lateral hypothalamus, regions of the brain that are involved in regulating arousal, stress response, and reward processing. By blocking the orexin-2 receptor, 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide reduces the activity of these regions, leading to a decrease in wakefulness and an increase in sleep.

Effets Biochimiques Et Physiologiques

2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In rats, 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide increased the duration of non-REM sleep and reduced the latency to sleep onset. Moreover, 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide reduced anxiety-like behavior in the elevated plus maze and improved cognitive function in the novel object recognition test. These effects were observed at doses that did not produce sedation or motor impairment, indicating that 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide has a selective and specific action on the orexin-2 receptor.

Avantages Et Limitations Des Expériences En Laboratoire

2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide has several advantages for lab experiments. It has a high affinity and selectivity for the orexin-2 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions. Moreover, 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide has a favorable safety profile and pharmacokinetic properties, allowing for long-term administration and repeated dosing. However, 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide is a relatively new compound, and its effects on other receptors and signaling pathways are not fully understood. Therefore, caution should be exercised when interpreting the results of experiments using 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide.

Orientations Futures

2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide has several potential future directions in both preclinical and clinical research. In preclinical studies, 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide could be used to investigate the role of the orexin-2 receptor in various neurological and psychiatric disorders, such as narcolepsy, insomnia, depression, and anxiety. Moreover, 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide could be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects. In clinical studies, 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide could be developed as a novel therapeutic agent for these disorders, providing a new treatment option for patients who do not respond to current therapies. Furthermore, 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide could be used to investigate the safety and efficacy of orexin-2 receptor antagonism in other conditions, such as addiction, obesity, and pain.

Applications De Recherche Scientifique

2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide has been shown to improve sleep-wake cycles, reduce anxiety-like behavior, and enhance cognitive function. Moreover, 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide has been demonstrated to have a favorable safety profile and pharmacokinetic properties, making it a promising candidate for clinical development.

Propriétés

IUPAC Name |

2,4-dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N4O/c20-15-3-4-16(17(21)10-15)19(26)24-12-13-5-8-25(9-6-13)18-14(11-22)2-1-7-23-18/h1-4,7,10,13H,5-6,8-9,12H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQIBCNPCCTVKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=C(C=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[ethyl(phenyl)carbamoyl]-L-methionine](/img/structure/B2948518.png)

![N-(4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2948521.png)

![3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one](/img/structure/B2948522.png)

![4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole](/img/structure/B2948523.png)

![1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2948527.png)

![3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2948532.png)

![methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2948533.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948535.png)

![2-((4-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948539.png)